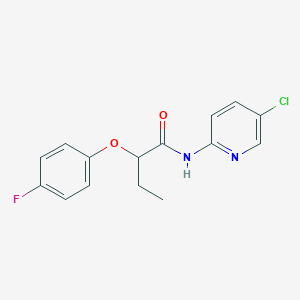![molecular formula C15H13NO6S B5227133 5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)
5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MIPSA and has been synthesized by researchers using different methods. The purpose of
作用机制
The mechanism of action of MIPSA is not fully understood. However, it has been suggested that MIPSA exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. MIPSA can also interact with metal ions to form metal complexes that exhibit catalytic activity.
Biochemical and Physiological Effects:
MIPSA has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In an animal model of inflammation, MIPSA was able to reduce the production of pro-inflammatory cytokines and chemokines. In a cell culture model of cancer, MIPSA was able to induce apoptosis and inhibit cell proliferation. However, further studies are needed to determine the safety and efficacy of MIPSA in humans.
实验室实验的优点和局限性
One of the advantages of using MIPSA in lab experiments is its ease of synthesis. MIPSA can be synthesized using relatively simple and inexpensive methods. Another advantage is its versatility. MIPSA can be used as a building block for the synthesis of various materials and as a ligand for the synthesis of metal complexes. However, one of the limitations of using MIPSA is its low solubility in water. This can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on MIPSA. One direction is the synthesis of new metal-organic frameworks and coordination polymers using MIPSA as a building block. Another direction is the synthesis of new metal complexes with potential applications in catalysis. In biomedicine, further studies are needed to determine the safety and efficacy of MIPSA in humans. Finally, the development of new methods for the synthesis of MIPSA with improved yield and purity is also an area of future research.
Conclusion:
In conclusion, 5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid is a compound that has potential applications in various fields, including materials science, biomedicine, and catalysis. MIPSA can be synthesized using different methods, and its mechanism of action is not fully understood. MIPSA has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo, but further studies are needed to determine its safety and efficacy in humans. MIPSA has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
MIPSA can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzenesulfonyl chloride with isophthalic acid in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with potassium isophthalate in the presence of a solvent. The yield and purity of MIPSA can be improved by optimizing the reaction conditions.
科学研究应用
MIPSA has potential applications in various fields, including materials science, biomedicine, and catalysis. In materials science, MIPSA can be used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In biomedicine, MIPSA has been shown to have anti-inflammatory and anti-cancer properties. MIPSA can also be used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
属性
IUPAC Name |
5-[(4-methylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c1-9-2-4-13(5-3-9)23(21,22)16-12-7-10(14(17)18)6-11(8-12)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMIZOGZLOCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B5227058.png)
![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5227065.png)
![4-acetyl-3-hydroxy-5-(4-methylphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227077.png)
![1-[(2-iodophenyl)diazenyl]-2-naphthol](/img/structure/B5227085.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4,6(1H,5H)-pyrimidinedione](/img/structure/B5227092.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5227098.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)
![3-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5227116.png)


![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5227169.png)
